2-Cyclohexen-1-one dimethylketal
Overview
Description
2-Cyclohexen-1-one dimethylketal (2-CHDM) is an organic compound with the molecular formula C7H10O2. It is a colorless liquid with a sweet odor and is used in various industrial and scientific applications. 2-CHDM is a type of cyclic ether, a compound containing an oxygen atom connected to two alkyl or aryl groups. It is also known as 1,2-dimethyl-1,2-dioxacyclohexan-3-one, and is derived from cyclohexanone. 2-CHDM has a wide range of applications in scientific research, such as in the synthesis of a variety of compounds, and in the study of its biochemical and physiological effects.
Scientific Research Applications
Electrochemical Reduction
- Electrochemical Behavior : Studies have explored the electrochemical reduction of 2-cyclohexen-1-one in different media. Brillas and Ruiz (1986) conducted a comprehensive study on its electrochemical reduction in aqueous solutions across a wide pH range, revealing insights into the influence of pH, reactant concentration, and other factors on the reduction process (Brillas & Ruiz, 1986).
Synthesis and Structural Studies
- Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives of 2-cyclohexen-1-one. For instance, Brunner, Muschiol, and Nuber (1994) characterized a new by-product in the synthesis of ferroceno[1,2]cyclohexen-1-one-3 (Brunner, Muschiol, & Nuber, 1994).
- Crystal Structure Analysis : The crystal structure of certain compounds derived from 2-cyclohexen-1-one has been analyzed. Shi et al. (2007) synthesized a specific compound and characterized its crystal structure using X-ray single-crystal diffraction (Shi et al., 2007).
Organic Synthesis Applications
- Cyclopropanation Reactions : Mash and Nelson (1987) demonstrated the efficient and diastereoselective cyclopropanation of 2-cyclohexen-1-one derivatives, showing its utility in organic synthesis (Mash & Nelson, 1987).
- Chiral Lithium Amide/Solute Complexes : Hilmersson et al. (1997) explored the formation of monomeric and dimeric complexes with 2-cyclohexen-1-one, contributing to understanding its interactions in organometallic chemistry (Hilmersson et al., 1997).
Chemical Reactions and Properties
- Oxidative Rearrangement : Freer and Yates (1984) studied the oxidative rearrangement of certain 2-cyclohexen-1-one derivatives, providing insights into their chemical behavior (Freer & Yates, 1984).
- C-H...O Hydrogen Bonds : Nolasco and Ribeiro-Claro (2005) investigated the C-H...O hydrogen bonds in liquid 2-cyclohexen-1-one, offering a deeper understanding of its spectroscopic behavior (Nolasco & Ribeiro-Claro, 2005).
Mechanism of Action
Target of Action
It is known that cyclohexenones, a class of compounds to which 2-cyclohexen-1-one dimethylketal belongs, are versatile electrophiles . They can interact with a variety of nucleophiles in biochemical systems, suggesting a broad range of potential targets.
Mode of Action
Cyclohexenones are known to participate in a range of addition reactions, including conjugate addition of organocopper nucleophiles, michael reaction with enol silanes, and phosphoniosilylations . These reactions involve the compound interacting with its targets and causing changes in their chemical structure.
Biochemical Pathways
Given its reactivity, it is plausible that it could influence a variety of biochemical pathways, particularly those involving electrophilic addition reactions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that unsaturated ketones, such as 2-Cyclohexen-1-one, are typical oxygenated volatile organic compounds (OVOCs) with high reactivity, and are important precursors in air pollution .
Molecular Mechanism
It has been found that the rate constants of the chemical reactions of 2-Cyclohexen-1-one with NO3 radicals is (7.25±0.29)×10−15 cm3·molecule−1·s−1 at 298 K and under 1 atm .
properties
IUPAC Name |
3,3-dimethoxycyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-9-8(10-2)6-4-3-5-7-8/h4,6H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPECWZMIWWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341520 | |
Record name | 2-Cyclohexen-1-one dimethylketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1728-18-3 | |
Record name | 2-Cyclohexen-1-one dimethylketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclohexen-1-one Dimethylketal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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